Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a synthetic organic compound with the molecular formula C13H12F3NO4. It is characterized by the presence of a trifluoromethyl group, an ethyl ester group, and a benzyloxycarbonyl-protected imine. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate typically involves a multi-step process. One common method includes the reaction of prop-2-ynyl-carbamic acid benzyl ester with a rhodium catalyst in toluene at 30°C for 3 hours under an inert atmosphere using molecular sieves . This is followed by the addition of this compound in toluene at 0°C for 48 hours, again under an inert atmosphere with molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxycarbonyl-protected imine can participate in reversible interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate: shares similarities with other trifluoromethyl-containing compounds and benzyloxycarbonyl-protected imines.
Indole derivatives: These compounds also contain nitrogen and aromatic systems, making them relevant for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The trifluoromethyl group provides stability and lipophilicity, while the benzyloxycarbonyl-protected imine offers versatility in chemical transformations.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOLBKMAUXBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374490 | |
Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-92-0 | |
Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.